molecular formula C11H12FNO B2640171 1-(2-Fluorobenzoyl)pyrrolidine CAS No. 347909-09-5

1-(2-Fluorobenzoyl)pyrrolidine

Cat. No.: B2640171
CAS No.: 347909-09-5
M. Wt: 193.221
InChI Key: AZBXHPRYPHBYCV-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzoyl)pyrrolidine is an organic compound with the molecular formula C11H12FNO and a molecular weight of 193.221 g/mol . It is also known by its IUPAC name, (2-fluorophenyl)-pyrrolidin-1-ylmethanone . This compound is characterized by the presence of a fluorobenzoyl group attached to a pyrrolidine ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

1-(2-Fluorobenzoyl)pyrrolidine can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with 2-fluorobenzoyl chloride . The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to control the exothermic nature of the process .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Properties

IUPAC Name

(2-fluorophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBXHPRYPHBYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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